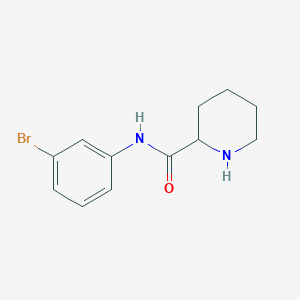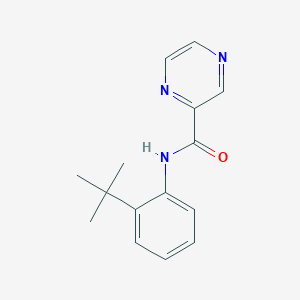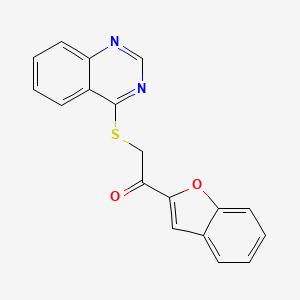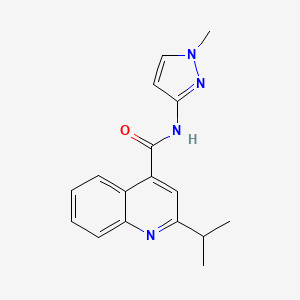
N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide, also known as BDBOS, is a sulfonamide compound that has gained significant attention in scientific research. This compound has been synthesized through various methods and has shown promising results in different applications.
Mecanismo De Acción
The mechanism of action of N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is not fully understood. However, it has been suggested that N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide inhibits the activity of enzymes involved in the production of pro-inflammatory cytokines and chemokines. N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has also been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death.
Biochemical and Physiological Effects
N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide inhibits the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has also been shown to induce apoptosis in cancer cells by activating caspases. In addition, N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has been found to inhibit the replication of hepatitis B and C viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various applications. However, N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide. One possible direction is to investigate the potential use of N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore the potential use of N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide in the treatment of viral infections, such as hepatitis B and C. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide and to determine its potential toxicity in vivo.
Conclusion
In conclusion, N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a sulfonamide compound that has shown promising results in various scientific research applications. It has been synthesized through various methods and has been found to have anti-inflammatory, antitumor, and antiviral properties. Although further studies are needed to elucidate the mechanism of action of N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide and to determine its potential toxicity in vivo, N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has the potential to be a valuable therapeutic agent in the future.
Métodos De Síntesis
N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has been synthesized through various methods, including the reaction of 2-amino-6-methylphenol with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with sodium sulfite and sodium hydroxide. Another method involves the reaction of 2-amino-6-methylphenol with ethyl 2-chloroacetate, followed by the reaction of the resulting intermediate with sodium sulfite and sodium hydroxide. The yield of N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide obtained through these methods ranges from 50% to 70%.
Aplicaciones Científicas De Investigación
N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antitumor, and antiviral properties. N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has been shown to induce apoptosis in cancer cells and inhibit the replication of viruses such as hepatitis B and C viruses.
Propiedades
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-3-14-7-4-6-13(2)18(14)19-24(20,21)15-8-9-16-17(12-15)23-11-5-10-22-16/h4,6-9,12,19H,3,5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPUGMILQMIOSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=CC3=C(C=C2)OCCCO3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{(benzylamino)[3-(biphenyl-4-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}phosphonic acid](/img/structure/B7465020.png)
![3-(4-Ethylphenyl)-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanylquinazolin-4-one](/img/structure/B7465021.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-[2-methyl-5-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B7465037.png)



![N-[(2-methylphenyl)methyl]ethanesulfonamide](/img/structure/B7465057.png)
![1-methyl-N-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7465072.png)

![4-[2-(Azepan-1-yl)-2-oxoethoxy]benzonitrile](/img/structure/B7465085.png)
![4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B7465090.png)
